N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide
Description
This compound features a benzimidazole core linked via a propyl chain to a 1-(2-methoxyethyl)-substituted indole-4-carboxamide group. The benzimidazole moiety is known for its role in hydrogen bonding and π-π stacking interactions, while the indole ring and methoxyethyl group enhance solubility and modulate receptor binding. Its molecular formula is C24H26N4O2 (molecular weight: 404.51 g/mol) .
Properties
Molecular Formula |
C22H24N4O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)indole-4-carboxamide |
InChI |
InChI=1S/C22H24N4O2/c1-28-15-14-26-13-11-16-17(6-4-9-20(16)26)22(27)23-12-5-10-21-24-18-7-2-3-8-19(18)25-21/h2-4,6-9,11,13H,5,10,12,14-15H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
YKHLIVJONARMKZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the benzimidazole and indole moieties through appropriate linkers and reaction conditions, such as using carbodiimides for amide bond formation.
Industrial Production Methods
Industrial production methods for such complex molecules often involve multi-step synthesis with high yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole or indole derivatives.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid functions.
Comparison with Similar Compounds
Comparison with N-[3-(1H-Benzimidazol-2-yl)propyl]propanamide
- Key Structural Differences : The propanamide group in this analog (C13H17N3O, MW: 231.29 g/mol) is replaced by the bulkier indole-4-carboxamide in the target compound.
- The methoxyethyl group in the target compound improves solubility (logP: ~1.66 vs. ~1.65 for the analog) , critical for bioavailability.
Comparison with 1-(2-Methoxyethyl)-N-[(1S)-2-Methyl-1-(1-Methyl-1H-Benzimidazol-2-yl)propyl]-1H-Indole-6-Carboxamide
- Structural Variations :
- Pharmacological Impact :
- Methyl groups may reduce metabolic degradation but could hinder target engagement due to steric effects.
Comparison with N-[1-(1H-Benzimidazol-2-yl)-2-Methylpropyl]-2,4-Dichlorobenzamide
- Substituent Analysis :
- Bioactivity :
Pharmacokinetic and Pharmacodynamic Insights
Binding Affinity and Selectivity
- Benzimidazole derivatives like compound 10244308 (binding affinity: -7.3 kcal/mol against MRSA PBP2A) highlight the role of imidazole-propyl-amine linkers. The target compound’s indole-carboxamide could offer unique binding modes due to extended aromaticity.
- N-(3-Imidazol-1-ylpropyl)-4-nitrobenzamide (binding affinity: -7.3 kcal/mol) shares a nitro group but lacks the indole system, suggesting the target’s indole may improve specificity for eukaryotic targets (e.g., kinases).
Solubility and Absorption
- The target compound’s polar surface area (~44.8 Ų) and methoxyethyl group likely enhance aqueous solubility compared to dichlorobenzamide analogs.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Compound Overview
- Common Name: this compound
- CAS Number: 1401580-37-7
- Molecular Formula: C22H24N4O2
- Molecular Weight: 376.5 g/mol
The biological activity of this compound can be attributed to its structural features, particularly the presence of the benzimidazole and indole moieties. These structures are known for their interactions with various biological targets, including enzymes and receptors:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer proliferation pathways.
- Receptor Modulation: It may also modulate receptor activity, influencing signaling pathways related to inflammation and cancer.
Anticancer Activity
Recent studies have demonstrated promising anticancer properties of this compound. For example, research involving various cancer cell lines has shown:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 (lung) | 6.75 | 2D |
| HCC827 (lung) | 5.13 | 2D |
| NCI-H358 | 0.85 | 2D |
These results indicate that the compound exhibits significant cytotoxicity against lung cancer cells in two-dimensional assays, with lower IC50 values suggesting higher potency.
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown potential antimicrobial activity. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the effects of this compound on three different lung cancer cell lines (A549, HCC827, NCI-H358). The results highlighted its ability to significantly reduce cell viability in a dose-dependent manner, particularly in the A549 cell line with an IC50 value of 6.75 μM.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which this compound exerts its biological effects. It was found that the compound interacts with specific cellular pathways that regulate apoptosis and cell cycle progression, providing insights into its potential as a therapeutic agent.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| N-[3-(1H-benzimidazol-2-yl)propyl]-1-methyl-1H-indole-6-carboxamide | Indole and benzimidazole moieties | Anticancer activity |
| Benzimidazole derivatives | Benzimidazole ring | Antimicrobial and anticancer properties |
This table illustrates that while many compounds exhibit similar structural features, their biological activities can vary significantly based on specific substitutions and modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
